

Introduction: Unveiling a Versatile Dicarboxylic Acid Building Block

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Compound of Interest

Compound Name: 2-(2-Carboxyethyl)benzoic acid

Cat. No.: B1267892

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2-(2-Carboxyethyl)benzoic acid, also known by its synonym 3-(2-carboxyphenyl)propionic acid, is an aromatic dicarboxylic acid featuring a benzoic acid core ortho-substituted with a propionic acid chain.^[1] This unique structural arrangement, possessing two carboxylic acid groups with distinct steric and electronic environments, establishes it as a highly versatile building block in organic synthesis. Its utility spans from the construction of complex molecular architectures in medicinal chemistry to the development of novel polymers and materials. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of its fundamental properties, synthesis, reactivity, and applications, grounded in established scientific principles and methodologies.

Section 1: Chemical Identity and Physicochemical Properties

A thorough understanding of a molecule's identity and physical characteristics is the bedrock of its effective application in research and development. These properties dictate its behavior in different solvent systems, its reactivity, and its suitability for various analytical and synthetic protocols.

Molecular Identifiers and Structure

The unambiguous identification of **2-(2-Carboxyethyl)benzoic acid** is crucial for sourcing and regulatory compliance.

- IUPAC Name: **2-(2-carboxyethyl)benzoic acid**^[2]

- CAS Number: 776-79-4[1][2][3]
- Molecular Formula: C₁₀H₁₀O₄[1][2]
- Synonyms: 3-(2-Carboxyphenyl)propionic acid, 2-Carboxybenzenepropanoic acid, 2-Carboxyhydrocinnamic acid[1]

The molecule's structure features two carboxylic acid groups. The first is directly attached to the aromatic ring, influencing and being influenced by its electronic properties. The second is at the terminus of a flexible three-carbon aliphatic chain. This structural duality is the source of its synthetic versatility, allowing for selective reactions or the introduction of a flexible spacer into a target molecule.

Physicochemical Data Summary

The quantitative properties of **2-(2-Carboxyethyl)benzoic acid** are summarized in the table below. These values are critical for designing experiments, including reaction setup, purification, and formulation.

Property	Value	Source(s)
Molecular Weight	194.19 g/mol	[1][2]
Appearance	Solid	
Purity	≥95% (Typical)	[1][2]
Topological Polar Surface Area (TPSA)	74.6 Å ²	[1]
LogP	1.402	[1]
Hydrogen Bond Donors	2	[1]
Hydrogen Bond Acceptors	2	[1]
Rotatable Bonds	4	[1]
Storage	Room Temperature, Sealed in Dry Conditions	[1][3]

Expert Insight: The TPSA and LogP values suggest moderate polarity and lipophilicity. This balance is often sought in drug development for achieving adequate aqueous solubility while retaining the ability to cross biological membranes. The four rotatable bonds in the ethyl chain impart significant conformational flexibility, a key consideration when designing molecules to fit into specific protein binding pockets.

Section 2: Synthesis and Chemical Reactivity

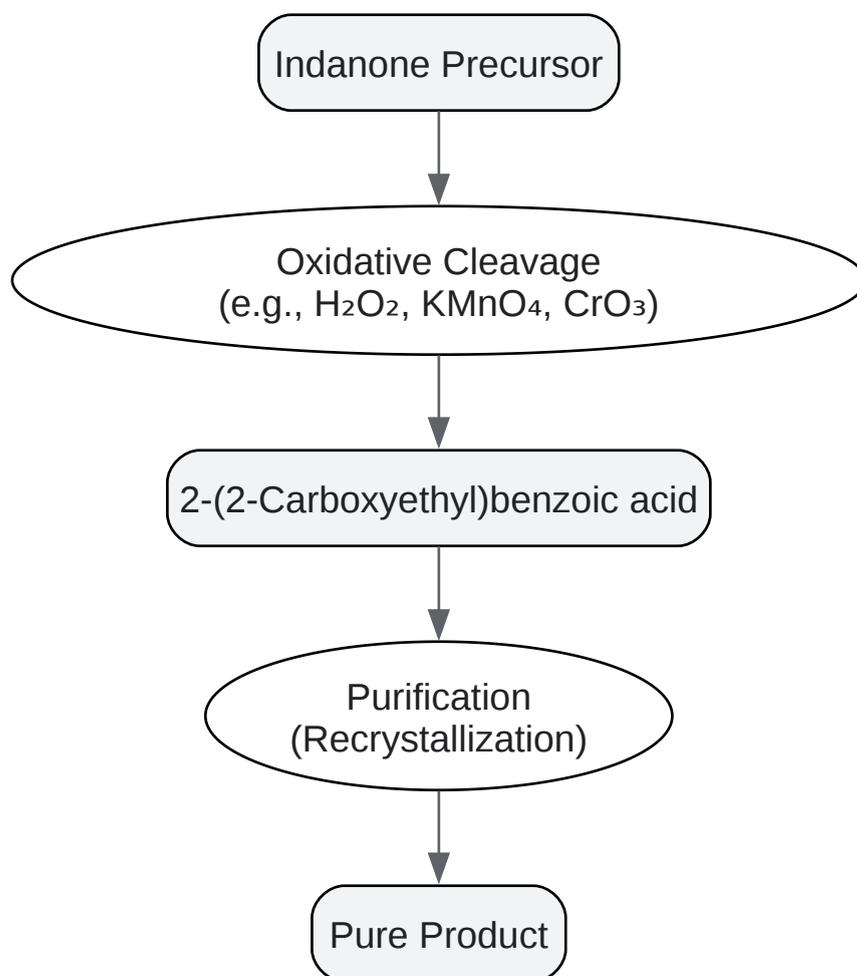
The synthesis and subsequent chemical transformations of **2-(2-Carboxyethyl)benzoic acid** are central to its role as a molecular scaffold.

Synthetic Pathways

The synthesis of **2-(2-Carboxyethyl)benzoic acid** and its close structural analog, homophthalic acid (2-(carboxymethyl)benzoic acid), often relies on the oxidation of bicyclic precursors. A general and effective strategy involves the oxidative cleavage of α -indanones.

Causality in Synthesis: The choice of an indanone precursor is strategic. The five-membered ring is strained and susceptible to oxidative cleavage under controlled conditions, reliably yielding the desired ortho-disubstituted benzoic acid structure. Reagents like chromic acid or potassium permanganate have been historically effective for this type of transformation. More modern methods may employ peroxide-based oxidation for improved safety and selectivity.[4]
[5]

Below is a generalized workflow for the synthesis of such compounds from an indanone precursor.



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Caption: Generalized synthetic workflow from an indanone precursor.

Core Reactivity

The reactivity of **2-(2-Carboxyethyl)benzoic acid** is dominated by its two carboxyl groups. These groups can undergo standard transformations such as:

- Esterification: Formation of mono- or di-esters using alcohols under acidic conditions.
- Amide Formation: Reaction with amines, often mediated by coupling agents, to form amides.
- Anhydride Formation: Intramolecular dehydration, facilitated by reagents like acetic anhydride, can form a cyclic anhydride, linking the two carboxyl groups.

- Reduction: Selective reduction of one or both carboxyl groups to alcohols using reagents like boranes.

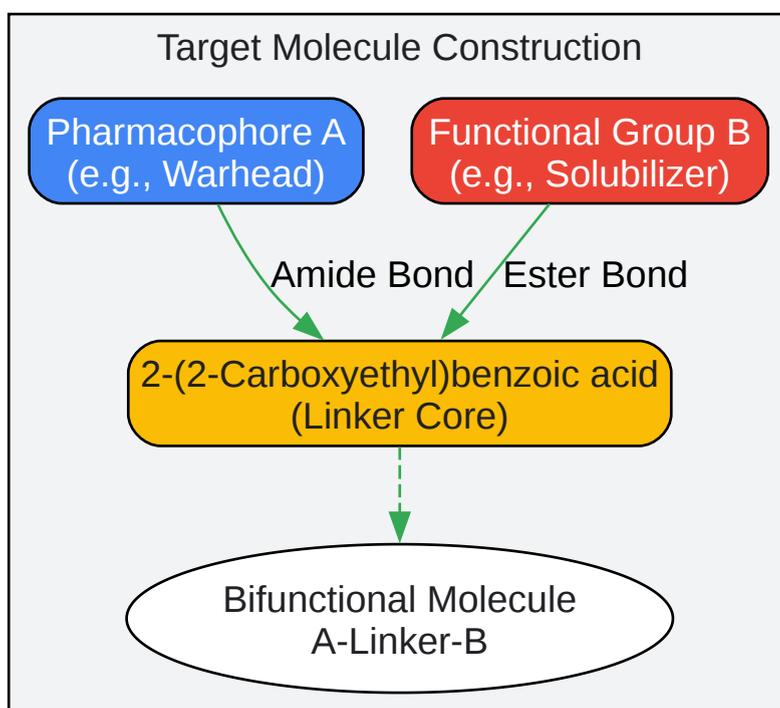
Expert Insight on Selectivity: The aromatic carboxyl group is electronically deactivated by the benzene ring, making it slightly less acidic and potentially less reactive than the aliphatic carboxyl group under certain conditions. This subtle difference can be exploited for selective monofunctionalization, a key strategy for using this molecule as an asymmetrical linker. For instance, sterically hindered reagents may react preferentially at the more accessible aliphatic carboxyl group.

Section 3: Applications in Research and Drug Development

The bifunctional and flexible nature of **2-(2-Carboxyethyl)benzoic acid** makes it a valuable tool for medicinal chemists and materials scientists.

Role as a Molecular Linker

In drug design, particularly for developing PROTACs (Proteolysis Targeting Chimeras) or antibody-drug conjugates (ADCs), linkers are essential for connecting a target-binding moiety to an effector molecule. The dicarboxylic nature and defined geometry of this molecule allow it to serve as a versatile scaffold or linker, spacing functional components at an optimal distance for biological activity.



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Caption: Logical diagram of its application as a molecular linker.

Scaffold in Medicinal Chemistry

Benzoic acid and its derivatives are privileged structures in medicinal chemistry, appearing in numerous approved drugs.[6][7] They are known to interact with various biological targets. The core scaffold of **2-(2-Carboxyethyl)benzoic acid** can be elaborated to generate libraries of compounds for screening against therapeutic targets such as enzymes, receptors, and ion channels. For example, the related compound homophthalic acid is a precursor in the synthesis of the NSAID tesicam, highlighting the utility of this structural class in drug discovery. [8] Research has also shown that various synthetic derivatives of benzoic acid exhibit significant anticancer potential.[7][9]

Precursor for Polymers and Materials

Dicarboxylic acids are fundamental monomers in condensation polymerization. This molecule can be reacted with diols or diamines to produce polyesters and polyamides, respectively. The inclusion of the aromatic ring in the polymer backbone can enhance thermal stability and

rigidity, while the flexible ethyl group can influence properties like solubility and processability.

[10]

Section 4: Experimental Protocol: Diethyl Ester Synthesis

To illustrate its practical utility, this section provides a validated, step-by-step protocol for the synthesis of diethyl 2-(2-(ethoxycarbonyl)ethyl)benzoate, a common derivative.

Objective: To protect both carboxylic acid groups via Fischer esterification, rendering the molecule more suitable for subsequent reactions where acidic protons are undesirable.

Methodology:

- **Reaction Setup:** In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend **2-(2-Carboxyethyl)benzoic acid** (1.94 g, 10 mmol) in absolute ethanol (50 mL).
 - **Causality:** Ethanol serves as both the reactant and the solvent, ensuring a high concentration of the alcohol to drive the equilibrium towards the product.
- **Catalyst Addition:** Carefully add concentrated sulfuric acid (0.5 mL) dropwise to the stirring suspension.
 - **Causality:** Sulfuric acid is a strong acid catalyst that protonates the carbonyl oxygen of the carboxylic acids, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by ethanol.
- **Reflux:** Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
 - **Causality:** Heating provides the necessary activation energy for the reaction. Refluxing ensures the reaction proceeds at a constant, elevated temperature without loss of solvent.
- **Workup:** Cool the mixture to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of cold saturated sodium bicarbonate solution to neutralize the excess acid.

- Causality: Neutralization is critical for safety and to quench the reaction. The bicarbonate solution deprotonates the unreacted carboxylic acid, making it water-soluble and easily separable from the organic ester product.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.
 - Causality: The diethyl ester product is nonpolar and will preferentially partition into the organic ethyl acetate layer, separating it from aqueous salts and impurities.
- Purification: Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
 - Causality: The brine wash removes residual water. Anhydrous sodium sulfate is a drying agent that removes trace water from the organic solvent. Evaporation removes the volatile solvent, yielding the crude product.
- Final Characterization: Purify the resulting oil by column chromatography if necessary. Characterize the final product by ^1H NMR, ^{13}C NMR, and mass spectrometry to confirm its structure and purity.

Section 5: Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical reagent.

- Hazard Identification: **2-(2-Carboxyethyl)benzoic acid** is classified as a hazardous substance. According to GHS classifications, it can cause skin irritation (H315), serious eye damage (H318), and may cause respiratory irritation (H335).[1]
- Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.[11]
- Handling: Avoid contact with skin and eyes. Do not breathe dust.[3] Wash hands thoroughly after handling.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][10]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Waste should be sent to an approved waste disposal plant.

Conclusion

2-(2-Carboxyethyl)benzoic acid is a valuable and versatile dicarboxylic acid with a well-defined structure that lends itself to a multitude of applications. From its role as a flexible linker in complex drug conjugates to a monomer in advanced materials, its utility is rooted in its fundamental physicochemical properties and predictable reactivity. This guide has provided a technical foundation for researchers to understand and effectively utilize this compound in their synthetic endeavors, emphasizing the causal relationships between its structure, properties, and applications. Future research will undoubtedly continue to uncover new and innovative uses for this important chemical building block.

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